N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1105238-40-1
VCID: VC5123177
InChI: InChI=1S/C21H16N4O5S/c1-14-22-18-12-11-15(13-17(18)21(26)24(14)16-7-3-2-4-8-16)23-31(29,30)20-10-6-5-9-19(20)25(27)28/h2-13,23H,1H3
SMILES: CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1C4=CC=CC=C4
Molecular Formula: C21H16N4O5S
Molecular Weight: 436.44

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide

CAS No.: 1105238-40-1

Cat. No.: VC5123177

Molecular Formula: C21H16N4O5S

Molecular Weight: 436.44

* For research use only. Not for human or veterinary use.

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide - 1105238-40-1

Specification

CAS No. 1105238-40-1
Molecular Formula C21H16N4O5S
Molecular Weight 436.44
IUPAC Name N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2-nitrobenzenesulfonamide
Standard InChI InChI=1S/C21H16N4O5S/c1-14-22-18-12-11-15(13-17(18)21(26)24(14)16-7-3-2-4-8-16)23-31(29,30)20-10-6-5-9-19(20)25(27)28/h2-13,23H,1H3
Standard InChI Key WNKLGOWKHXLFTC-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1C4=CC=CC=C4

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from quinazoline precursors. General steps include:

  • Formation of the Quinazoline Core: Condensation of anthranilic acid or its derivatives with isatoic anhydride or similar reagents.

  • Introduction of Substituents:

    • Phenylation at the 3-position through Friedel-Crafts alkylation or related methods.

    • Methylation at the 2-position using methylating agents like methyl iodide.

  • Sulfonamide Formation:

    • Reaction of the quinazoline derivative with sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

  • Nitro Substitution:

    • Nitration of the benzene ring using nitric acid or nitrating mixtures.

These steps are optimized for high yield and purity.

Biological Activities

Quinazoline derivatives, including this compound, are widely studied for their pharmacological properties. The presence of a sulfonamide group enhances biological activity due to its ability to interact with enzymes and receptors.

Potential Applications:

  • Anticancer Activity:

    • Quinazoline derivatives are known inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation.

    • The nitro group may enhance electron-withdrawing effects, improving binding affinity to target proteins.

  • Antimicrobial Activity:

    • Sulfonamides are effective against bacterial infections by inhibiting dihydropteroate synthase in folate metabolism.

  • Anti-inflammatory Properties:

    • The compound may exhibit anti-inflammatory effects due to its structural similarity to other quinazoline-based drugs.

Structural Studies

The compound's structure has been characterized using advanced spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C):

    • Confirms the presence of aromatic protons and functional groups.

  • IR Spectroscopy:

    • Identifies characteristic vibrations for sulfonamide (S=O stretch) and nitro groups (NO₂ stretch).

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks confirming molecular weight.

Comparative Analysis with Related Compounds

To better understand this compound's significance, it is useful to compare it with other quinazoline derivatives:

Compound NameKey FeaturesApplications
N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)pivalamide Pivaloyl substitutionAnticancer potential
Ethyl 2-(quinazolinyl)sulfanylacetate Sulfanylacetate groupAntitumor, antibacterial
N-(aryl)-benzenesulfonamides Varied aryl substitutionsAnticancer, apoptosis induction

Future Research Directions

Further studies on this compound could focus on:

  • Structure–Activity Relationship (SAR):

    • Investigating how substitutions on the quinazoline core affect biological activity.

  • Pharmacokinetics and Toxicology:

    • Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Molecular Docking Studies:

    • Predicting binding interactions with biological targets like enzymes or receptors.

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